molecular formula C9H7FN2O2 B3006706 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol CAS No. 1075259-77-6

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol

Cat. No.: B3006706
CAS No.: 1075259-77-6
M. Wt: 194.165
InChI Key: BZXHFOPWZZWASH-UHFFFAOYSA-N
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Description

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a fluorine atom at the 3rd position, a methoxy group at the 6th position, and a hydroxyl group at the 4th position on the naphthyridine ring. It has the molecular formula C9H7FN2O2 and a molecular weight of 194.16 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol typically involves the condensation of primary aromatic amines with β-ketoesters, followed by cyclization and decarboxylation . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while substitution of the fluorine atom can yield various substituted derivatives .

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1,5-Naphthyridine: The parent compound without the fluorine and methoxy groups.

    3-Fluoro-1,5-naphthyridine: Similar structure but lacks the methoxy group.

    6-Methoxy-1,5-naphthyridine: Similar structure but lacks the fluorine atom.

Uniqueness

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is unique due to the presence of both the fluorine and methoxy groups, which enhance its chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Biological Activity

3-Fluoro-6-methoxy-1,5-naphthyridin-4-ol is a heterocyclic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique bicyclic structure characterized by the presence of both fluorine and methoxy groups. This configuration enhances its chemical reactivity and biological activity. The molecular formula is C10H8FNO2C_{10}H_{8}FNO_{2} with a molecular weight of approximately 193.18 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom increases the compound's capacity to form hydrogen bonds, enhancing its interaction with biological macromolecules. This interaction can lead to:

  • Inhibition of Enzyme Activity : The compound may inhibit various enzymes involved in cancer cell proliferation.
  • Modulation of Receptor Function : It may influence receptor signaling pathways, leading to altered cellular responses.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its effectiveness against several cancer cell lines, including:

Cell LineIC50 (µM)Mechanism
A3750.25Induces apoptosis and cell cycle arrest at G2/M phase
H4600.24Promotes elevated intracellular reactive oxygen species (ROS) levels
HeLa0.30Modulates apoptosis via mitochondrial pathways

These findings suggest that the compound may serve as a lead candidate for developing novel anticancer therapies.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown antimicrobial effects against various pathogens. Studies have reported:

  • Broad-spectrum activity against Gram-positive and Gram-negative bacteria.
  • Potential efficacy against resistant strains due to its unique structural attributes.

Synthesis and Preparation Methods

The synthesis of this compound typically involves:

  • Condensation Reaction : Primary aromatic amines are reacted with β-ketoesters.
  • Cyclization : Followed by cyclization under acidic or basic conditions.
  • Decarboxylation : To yield the final product.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Study on Anticancer Activity : A recent study demonstrated that this compound significantly suppressed the migration of A375 and H460 cells, indicating its potential as an effective anticancer agent .
  • Mechanistic Insights : Further investigations revealed that the presence of the methoxy group affects the compound's interaction with biological targets, enhancing its overall efficacy compared to similar compounds lacking this group .
  • Comparative Analysis : In comparative studies with other naphthyridine derivatives, this compound exhibited superior biological activity due to its unique functional groups .

Properties

IUPAC Name

3-fluoro-6-methoxy-1H-1,5-naphthyridin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O2/c1-14-7-3-2-6-8(12-7)9(13)5(10)4-11-6/h2-4H,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXHFOPWZZWASH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC2=C(C=C1)NC=C(C2=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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